2-Methyl-3,7-diphenyl-1H-indole

Description

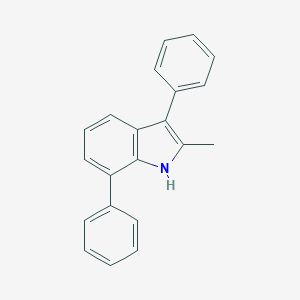

Structure

2D Structure

3D Structure

Properties

CAS No. |

1863-20-3 |

|---|---|

Molecular Formula |

C21H17N |

Molecular Weight |

283.4 g/mol |

IUPAC Name |

2-methyl-3,7-diphenyl-1H-indole |

InChI |

InChI=1S/C21H17N/c1-15-20(17-11-6-3-7-12-17)19-14-8-13-18(21(19)22-15)16-9-4-2-5-10-16/h2-14,22H,1H3 |

InChI Key |

UVSLNEIIASUBJT-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=C(N1)C(=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |

Canonical SMILES |

CC1=C(C2=C(N1)C(=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |

Synonyms |

2-Methyl-3,7-diphenyl-1H-indole |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 Methyl 3,7 Diphenyl 1h Indole

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction for the functionalization of indoles. nih.gov The electron-rich nature of the indole ring system makes it highly susceptible to attack by electrophiles. nih.govresearchgate.net

Regioselectivity at C-2, C-3, and C-6 Positions in Polysubstituted Indoles

The regioselectivity of EAS on the indole core is a well-studied phenomenon. In unsubstituted indole, electrophilic attack preferentially occurs at the C-3 position. researchgate.netstackexchange.com This preference is attributed to the ability of the nitrogen atom to stabilize the intermediate cation (arenium ion) without disrupting the aromaticity of the benzene (B151609) ring. stackexchange.com

For polysubstituted indoles, the directing effects of the existing substituents play a crucial role in determining the site of further electrophilic attack. Generally, electron-donating groups enhance the reactivity of the indole nucleus and direct incoming electrophiles to the ortho and para positions relative to their own position. Conversely, electron-withdrawing groups deactivate the ring and direct electrophiles to the meta position. libretexts.org In the context of 2-Methyl-3,7-diphenyl-1H-indole, the interplay of the methyl and phenyl substituents dictates the regiochemical outcome of EAS reactions.

While specific studies on the electrophilic substitution of this compound are not extensively detailed in the provided search results, general principles of indole chemistry allow for predictions. The C-3 position is already substituted, which would likely direct electrophilic attack to other positions on the indole nucleus. The C-2 methyl group and the C-7 phenyl group will influence the electron density distribution in the ring. The C-6 position is often a site for electrophilic attack in 3-substituted indoles, especially when the C-3 substituent is not strongly activating.

| Position | General Reactivity in Indoles | Predicted Reactivity in this compound |

| C-2 | Less favored than C-3 in unsubstituted indoles. researchgate.net | Blocked by a methyl group. |

| C-3 | The most reactive position in unsubstituted indoles. researchgate.netstackexchange.com | Blocked by a phenyl group. |

| C-4 | Can be reactive, influenced by substituents on the benzene ring. | Potentially reactive, influenced by the C-7 phenyl group. |

| C-5 | Can be reactive, influenced by substituents on the benzene ring. | Potentially reactive. |

| C-6 | A common site for substitution in 3-substituted indoles. | A likely site for electrophilic attack. |

Influence of Phenyl and Methyl Substituents on Reactivity

The substituents on the indole core significantly modulate its reactivity.

Methyl Group (at C-2): Alkyl groups are generally electron-donating through an inductive effect. libretexts.org A methyl group at the C-2 position would be expected to increase the electron density of the pyrrole (B145914) ring, thereby activating the indole nucleus towards electrophilic attack. In cases where the C-3 position is blocked, this activation could enhance reactivity at other positions, such as C-4 and C-6.

Phenyl Group (at C-3 and C-7): The effect of a phenyl group is more complex, as it can exert both inductive and resonance effects. The orientation of the phenyl ring relative to the indole nucleus will determine the dominant effect. If the phenyl group is coplanar with the indole ring, it can participate in resonance, potentially delocalizing the pi-electrons and influencing the electron density at various positions. The phenyl group at C-7 will primarily influence the reactivity of the benzenoid part of the indole.

In general, the combination of a methyl group at C-2 and a phenyl group at C-3 would electronically enrich the indole core, making it more nucleophilic than unsubstituted indole. However, the steric bulk of the phenyl group at C-3 would also play a significant role in directing the approach of an incoming electrophile.

Cycloaddition Reactions of the Indole Moiety

The indole ring can participate in cycloaddition reactions, acting as either a diene or a dienophile, to construct complex polycyclic systems. nih.govwikipedia.org

Diels-Alder Reactions and Formation of Complex Polycyclic Systems

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. wikipedia.org Indoles can participate in both normal and inverse-electron-demand Diels-Alder reactions. nih.govacs.orgacs.org

Normal Electron-Demand Diels-Alder: In this type of reaction, the indole typically acts as the dienophile, reacting with an electron-rich diene. This usually requires the presence of an electron-withdrawing group on the indole to lower the energy of its LUMO. nih.gov

Inverse Electron-Demand Diels-Alder: Here, the indole acts as the diene, reacting with an electron-poor dienophile. The electron-rich nature of the indole nucleus makes it well-suited for this type of reaction. acs.orgacs.org

For this compound, its participation in Diels-Alder reactions would be influenced by its substituents. The electron-donating methyl group and the phenyl groups would enhance the electron density of the indole, making it a good candidate for inverse-electron-demand Diels-Alder reactions. The specific regioselectivity and stereoselectivity of such reactions would depend on the nature of the dienophile and the reaction conditions. The formation of indolynes, highly reactive intermediates, from substituted indoles can also lead to Diels-Alder-type cycloadditions. nih.gov

Intramolecular Cyclizations Involving the Indole Nucleus

Intramolecular reactions, where the reacting partners are part of the same molecule, are often favored due to entropic advantages. wikipedia.org The indole nucleus can participate in a variety of intramolecular cyclization reactions to form fused ring systems. rsc.orgnih.govnih.gov These cyclizations can be triggered by various means, including acid catalysis or thermal conditions. For a molecule like this compound, if appropriate functional groups were present on the phenyl substituents, intramolecular cyclization could be a viable pathway to create complex, multi-ring structures. The Dieckmann cyclization is an example of an intramolecular reaction that forms cyclic ketones from diesters. youtube.com

N-Alkylation and N-Functionalization Strategies of this compound

The nitrogen atom of the indole ring possesses a lone pair of electrons and can be readily alkylated or functionalized. bhu.ac.ingoogle.com This modification is often a key step in the synthesis of indole-based pharmaceuticals and other functional molecules.

N-alkylation of indoles can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. bhu.ac.ingoogle.com Metal-free reductive N-alkylation methods using aldehydes as the alkylating agent have also been developed. nih.gov For this compound, the steric hindrance around the nitrogen atom due to the C-2 methyl and C-7 phenyl groups might influence the choice of reagents and reaction conditions for efficient N-alkylation.

Mechanistic Elucidation of Novel Reactions Pertaining to Substituted Indoles

The synthesis and functionalization of substituted indoles are of paramount interest in medicinal and materials chemistry. While specific mechanistic studies on this compound are not extensively documented in dedicated literature, a robust understanding can be constructed by examining novel reactions applied to structurally related 2,3-disubstituted and 2,3,7-trisubstituted indoles. The formation of the this compound scaffold likely involves sophisticated catalytic pathways, where the precise interplay of catalysts and additives dictates the reaction course and efficiency. Mechanistic investigations into these analogous systems provide critical insights into the probable reaction pathways, particularly concerning the role of catalytic species and the transient intermediates that govern the formation of such complex indole derivatives.

Role of Catalysts and Additives in Reaction Pathways

The construction of polysubstituted indoles, including diaryl-substituted systems, frequently relies on transition-metal catalysis, with palladium-based systems being particularly prominent. nih.govrsc.org These catalysts are crucial for facilitating key bond-forming events that are otherwise energetically unfavorable. The choice of catalyst, ligand, and additives such as oxidants or bases can profoundly influence reaction outcomes, yields, and selectivity.

In palladium-catalyzed syntheses of 2,3-diarylindoles, which are structurally analogous to the target compound, the catalyst system typically involves a palladium(II) source like palladium acetate (B1210297) (Pd(OAc)₂). rsc.orgmdpi.com These reactions often proceed from precursors like ortho-alkynylanilines. nih.govrsc.org The role of the palladium catalyst is to orchestrate a cascade of reactions, beginning with the activation of a starting material. For instance, in the Larock indole synthesis, the palladium catalyst coordinates to the alkyne moiety of an ortho-alkynylaniline, initiating a carbopalladation step. youtube.com

Additives are indispensable for ensuring the efficiency and completion of the catalytic cycle. Oxidants, such as copper(II) acetate (Cu(OAc)₂) or silver oxide (Ag₂O), are often required in intramolecular oxidative coupling reactions to regenerate the active Pd(II) catalyst from the Pd(0) species formed after reductive elimination. rsc.orgmdpi.com Bases, like potassium carbonate (K₂CO₃), are also commonly employed to facilitate deprotonation steps or neutralize acidic byproducts generated during the reaction. mdpi.comunina.it

In the functionalization of pre-formed 2,3-disubstituted indoles, such as in allylation reactions, the catalyst system's composition is equally critical. A combination of a palladium source, like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and a phosphine (B1218219) ligand, such as triphenylphosphine (B44618) or trifurylphosphine, has proven effective. nih.gov The ligand's role is to stabilize the palladium center and modulate its reactivity, which can significantly enhance the reaction rate and yield. nih.gov In some cases, N-heterocyclic carbenes (NHCs) have been employed as organocatalysts, particularly in radical-mediated dearomatization reactions of indoles. acs.org

The following table summarizes the roles of various catalysts and additives in reactions relevant to the synthesis and functionalization of complex indoles.

| Catalyst/Additive | Starting Material Type | Reaction Type | Proposed Role | Reference |

| Palladium Acetate (Pd(OAc)₂) | o-Alkynylanilines, Enamines | Cyclization / Arylation | Active catalyst for C-C and C-N bond formation via carbopalladation and oxidative coupling. | rsc.orgmdpi.com |

| Silver(I) Oxide (Ag₂O) | o-Alkynylanilines | Indole Synthesis | Co-catalyst/oxidant, facilitates the catalytic cycle. | rsc.org |

| Copper(II) Acetate (Cu(OAc)₂) | Enamines | Intramolecular Oxidative Coupling | Oxidant to regenerate the active Pd(II) catalyst. | mdpi.comunina.it |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 2,3-Disubstituted Indoles | C3-Allylation | Pre-catalyst, forms the active Pd(0) species for oxidative addition. | nih.gov |

| Triphenylphosphine (PPh₃) / Trifurylphosphine (P(2-furyl)₃) | 2,3-Disubstituted Indoles | C3-Allylation | Ligand to stabilize the palladium catalyst and modulate its electronic properties and reactivity. | nih.gov |

| Potassium Carbonate (K₂CO₃) | Enamines | Intramolecular Oxidative Coupling | Base to facilitate deprotonation or neutralize acidic byproducts. | mdpi.comunina.it |

| N-Heterocyclic Carbenes (NHCs) | Indole Esters / Aldehydes | Radical Dearomatization | Organocatalyst that forms a Breslow intermediate, initiating a radical cascade. | acs.org |

Identification and Characterization of Reaction Intermediates

The elucidation of reaction mechanisms hinges on the identification and characterization of transient intermediates. In the context of palladium-catalyzed indole synthesis, several key intermediates are proposed, though their direct observation is often challenging due to their fleeting nature.

A central mechanistic step in many palladium-catalyzed indole syntheses from ortho-alkynylanilines is carbopalladation . This involves the addition of a palladium species and an aryl group across the alkyne, leading to a vinylpalladium(II) intermediate . youtube.com This intermediate then undergoes intramolecular cyclization via nucleophilic attack by the aniline (B41778) nitrogen onto the palladium-bearing carbon, followed by reductive elimination to form the indole ring.

In more complex cascade reactions, such as those for forming spiro-fused oxindoles, a series of palladium-containing intermediates have been proposed. A plausible sequence begins with the oxidative addition of an aryl halide to Pd(0), forming a Pd(II) species. This is followed by intramolecular migratory insertion into an alkene to give an alkylpalladium(II) species . Subsequent intramolecular C-H functionalization can then form a strained palladacycle intermediate . mdpi.com This palladacycle can then react further, for example, via oxidative addition with another substrate to form a Pd(IV) species , which ultimately yields the final product through reductive elimination. mdpi.com

Radical intermediates have also been identified in certain indole functionalization reactions. For instance, the reaction of N-methyl-2-phenylindole can proceed through an indolyl radical cation , which undergoes subsequent fragmentation. nih.gov Similarly, N-heterocyclic carbene (NHC) catalysis can initiate radical reactions through the formation of a Breslow intermediate . This intermediate, formed from the reaction of an aldehyde with the NHC, can act as a single-electron transfer agent to generate radical species that drive the subsequent transformations. acs.org The presence of such radical intermediates is often inferred through trapping experiments, for example, using agents like 2,2,6,6-tetramethylpiperidinyloxy (TEMPO).

The table below outlines key intermediates proposed in reactions analogous to the formation of this compound.

| Intermediate | Reaction Type | Evidence/Method of Characterization | Proposed Role | Reference |

| Vinylpalladium(II) Species | Palladium-Catalyzed Indole Synthesis | Inferred from reaction products and established mechanisms (e.g., Larock synthesis). | Key intermediate following carbopalladation of an alkyne. | youtube.com |

| Alkylpalladium(II) Species | Palladium-Catalyzed Spirocyclization | Proposed in mechanistic cycles for domino Heck/C-H functionalization. | Formed after intramolecular migratory insertion of an alkene. | mdpi.com |

| Palladacycle | Palladium-Catalyzed Spirocyclization | Proposed based on mechanistic studies and computational analysis. | A stable cyclic intermediate resulting from C-H activation. | mdpi.com |

| Palladium(IV) Species | Palladium-Catalyzed Spirocyclization | Postulated in catalytic cycles involving oxidative addition to a palladacycle. | Precursor to the final product via reductive elimination. | mdpi.com |

| Indolyl Radical Cation | Acid-Induced Fragmentation | Inferred from fragmentation patterns and product analysis. | Reactive species leading to C-C bond cleavage. | nih.gov |

| Breslow Intermediate | NHC-Catalyzed Radical Reactions | Trapping experiments and established NHC catalysis mechanisms. | Precursor to radical species via single-electron transfer. | acs.org |

| (1H-indol-3-yl)methyl Cation | Nucleophilic Substitution | In situ generation and rapid trapping in microflow reactors. | Highly reactive electrophile for substitution at the C3-methyl position. | nih.gov |

Spectroscopic Data for this compound Not Found

Following a comprehensive search of available scientific literature and chemical databases, specific experimental spectroscopic data for the compound This compound (CAS No. 1863-20-3) could not be located. While data for structurally related compounds, such as other methylated and/or phenylated indoles, are available, the detailed experimental values for the target molecule's Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and X-ray Diffraction (XRD) analyses as requested are not present in the accessed resources.

The provided outline requires a detailed analysis of the following for this compound:

Advanced Spectroscopic Characterization of 2 Methyl 3,7 Diphenyl 1h Indole Systems

X-ray Diffraction (XRD) Studies

Without access to published research containing this specific information, it is not possible to generate the scientifically accurate and detailed article as per the instructions. Information on related compounds, while potentially providing general insights, would not meet the strict requirement of focusing solely on the chemical compound “2-Methyl-3,7-diphenyl-1H-indole”.

Further research in specialized, subscription-based chemical data repositories or newly published literature may be required to obtain the necessary spectroscopic data for this specific compound.

Single-Crystal X-ray Diffraction Analysis for Absolute Configuration

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a crystalline compound. This technique allows for the unambiguous determination of the relative configuration of all stereogenic centers. For chiral molecules that are resolved into a single enantiomer and crystallized in a non-centrosymmetric space group, this analysis can also be used to determine the absolute configuration.

The molecule this compound is not inherently chiral at a specific atom. However, chirality could potentially arise from atropisomerism, where rotation around the single bonds connecting the phenyl rings to the indole (B1671886) core is sterically hindered, leading to stable, non-superimposable conformers.

To determine the absolute configuration, a high-quality single crystal of an enantiomerically pure sample is required. During the X-ray diffraction experiment, the phenomenon of anomalous dispersion is utilized. While typically very weak for molecules containing only light atoms (like C, H, N, O), the effect can be measured accurately with modern diffractometers. The data is used to calculate the Flack parameter, which provides a reliable indication of the absolute structure. A Flack parameter value close to zero confirms that the assigned absolute configuration is correct.

Evaluation of Bond Lengths, Bond Angles, and Dihedral Angles in the Crystalline State

The data obtained from single-crystal X-ray diffraction allows for a detailed evaluation of the molecule's internal geometry. Bond lengths, bond angles, and dihedral (torsion) angles are precisely calculated, offering deep insights into the steric and electronic properties of the molecule.

In the case of this compound, the analysis would reveal the planarity of the indole ring system. The bond lengths within the indole core would be expected to be consistent with those of other substituted indoles. researchgate.net For instance, the C2=C3 bond would exhibit partial double-bond character.

The spatial orientation of the two phenyl substituents is of significant interest. The dihedral angles between the mean plane of the indole ring and the mean planes of the phenyl rings at the C3 and C7 positions are critical. These angles are influenced by the steric hindrance between the phenyl groups, the methyl group at C2, and the indole core itself. In similar, highly substituted indole structures, it is common for the phenyl rings to be significantly twisted out of the plane of the indole system to minimize steric strain. nih.govnih.govpsu.edu

Table 1: Representative Crystallographic Parameters for a Substituted Indole System (Note: This data is illustrative and not specific to this compound)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.36 |

| b (Å) | 8.34 |

| c (Å) | 18.62 |

| β (°) | 108.08 |

| Volume (ų) | 2122.1 |

| Z | 4 |

Table 2: Illustrative Bond Lengths, Bond Angles, and Dihedral Angles (Note: This data is illustrative and based on typical values for similar structures)

| Measurement | Atoms | Value |

| Bond Length (Å) | N1-C2 | 1.37 |

| C2-C3 | 1.38 | |

| C3-C(Phenyl) | 1.49 | |

| C7-C(Phenyl) | 1.48 | |

| C2-C(Methyl) | 1.51 | |

| Bond Angle (°) | C3-C2-N1 | 109.5 |

| C2-C3-C(Phenyl) | 128.1 | |

| Dihedral Angle (°) | Indole Plane - C3 Phenyl Plane | ~55-75 |

| Indole Plane - C7 Phenyl Plane | ~70-90 |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (molecular formula C₂₁H₁₇N), high-resolution mass spectrometry (HRMS) provides an accurate mass measurement that can confirm the elemental composition. The calculated monoisotopic mass is 283.1361 Da.

Electron Impact (EI) mass spectrometry is commonly used to study the fragmentation of organic molecules. The resulting mass spectrum shows a molecular ion peak (M⁺) and various fragment ion peaks, which provide a "fingerprint" that helps in structural elucidation.

For aromatic heterocyclic compounds like this compound, the molecular ion peak is expected to be quite intense due to the stability of the aromatic system. acs.org The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Common fragmentation pathways for substituted indoles include:

Loss of a methyl radical: A peak corresponding to [M-15]⁺ would result from the cleavage of the methyl group at the C2 position.

Loss of H radical: A peak at [M-1]⁺ can be observed.

Loss of HCN: A characteristic fragmentation of the indole ring itself can lead to the loss of a neutral HCN molecule. scirp.orgresearchgate.net

Cleavage of Phenyl Groups: Fragmentation involving the phenyl rings is also possible, though less common as a primary fragmentation step compared to the loss of the small alkyl substituent.

The analysis of these fragmentation patterns allows for the confirmation of the different structural units within the molecule. nih.gov

Table 3: Predicted Mass Spectrometry Fragmentation for this compound (Note: These are predicted fragments based on the structure and general fragmentation rules)

| m/z (Da) | Proposed Fragment | Identity |

| 283.14 | [C₂₁H₁₇N]⁺ | Molecular Ion (M⁺) |

| 282.13 | [C₂₁H₁₆N]⁺ | [M-H]⁺ |

| 268.11 | [C₂₀H₁₄N]⁺ | [M-CH₃]⁺ |

| 206.09 | [C₁₅H₁₂N]⁺ | [M-C₆H₅]⁺ |

| 130.07 | [C₉H₈N]⁺ | Fragment from indole core |

Computational and Theoretical Investigations of 2 Methyl 3,7 Diphenyl 1h Indole

Density Functional Theory (DFT) Studies for Electronic and Molecular Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. acs.org It is a widely used tool in computational chemistry to predict molecular properties. DFT studies on substituted indoles have been performed to understand their electronic structure and predict properties like oxidation potentials. researchgate.netrsc.org

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational procedure to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This provides the most stable three-dimensional structure of the molecule. For a molecule like 2-methyl-3,7-diphenyl-1H-indole, with multiple rotatable bonds, conformational analysis is crucial. This involves identifying different stable conformers and determining their relative energies.

In studies of substituted indoles and related heterocyclic systems, DFT methods, often in conjunction with basis sets like 6-311++G, are employed for geometry optimization. chemijournal.com For instance, in a study on 1-(2-bromoethyl)indoline-2,3-dione, the geometry was optimized using the DFT method with the 6-311++G basis set. chemijournal.com The optimized geometrical parameters are then compared with experimental data if available.

For this compound, one would expect the phenyl rings at positions 3 and 7 to be twisted out of the plane of the indole (B1671886) ring to minimize steric hindrance. The exact dihedral angles would be determined through geometry optimization. The table below illustrates typical bond lengths and angles that would be determined for the core indole structure, based on general knowledge and data from similar compounds.

| Parameter | Description | Expected Value (Illustrative) |

| C2-C3 | Bond length in the pyrrole (B145914) ring | ~1.37 Å |

| C3-C3a | Bond length in the pyrrole ring | ~1.44 Å |

| N1-C2 | Bond length in the pyrrole ring | ~1.38 Å |

| C2-N1-C7a | Bond angle in the pyrrole ring | ~108° |

| C3-C2-N1 | Bond angle in the pyrrole ring | ~110° |

This table is illustrative and does not represent actual calculated data for this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. irjweb.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.govresearchgate.net A smaller gap suggests higher reactivity. researchgate.net

For substituted indoles, the HOMO and LUMO energy levels and their gap are influenced by the nature and position of the substituents. rsc.orgchemicalbook.com Electron-donating groups tend to raise the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level, generally leading to a smaller HOMO-LUMO gap. In a study on pyranoindole congeners, the HOMO-LUMO gaps were calculated using the CAM-B3LYP/6-31+G* level of theory. libretexts.org For this compound, the phenyl groups would influence the electronic distribution and thus the FMO energies.

The following table provides illustrative HOMO, LUMO, and energy gap values for different substituted indoles, demonstrating the effect of substituents.

| Compound (Illustrative) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Indole | -5.50 | -0.50 | 5.00 |

| 5-Nitroindole | -6.20 | -1.50 | 4.70 |

| 5-Aminoindole | -5.10 | -0.30 | 4.80 |

This table is for illustrative purposes. The values are representative and not specific to any particular study.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. dntb.gov.uawikipedia.orgnih.gov MEP maps illustrate the electrostatic potential on the surface of a molecule, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-deficient, susceptible to nucleophilic attack). mdpi.com Green and yellow represent regions of neutral potential. nih.govmdpi.com

In indole and its derivatives, the nitrogen atom of the pyrrole ring is generally a region of negative potential, making it a site for electrophilic attack. mdpi.com The distribution of the electrostatic potential in this compound would be influenced by the electron-donating methyl group and the phenyl substituents. The phenyl rings themselves would exhibit characteristic patterns of electron density. MEP analysis would help in identifying the most likely sites for protonation and other electrophilic or nucleophilic interactions.

Natural Bonding Orbital (NBO) Analysis for Intramolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density, which corresponds to stabilizing donor-acceptor interactions. researchgate.netnih.govnih.gov It provides a chemical picture of bonding and intramolecular interactions by transforming the delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (bonds and lone pairs). researchgate.netnih.gov

NBO analysis can quantify the stabilization energy (E(2)) associated with hyperconjugative interactions, such as the interaction between a filled (donor) NBO and an empty (acceptor) NBO. nih.gov These interactions are crucial for understanding molecular stability and the nature of chemical bonds. For instance, in a study of 2-(2-Hydroxyphenyl)-1-azaazulene tautomers, NBO analysis was used to investigate the weakness of the O(S)-C sigma bond due to hyperconjugative delocalization. mdpi.com In this compound, NBO analysis would reveal interactions between the indole ring and the phenyl substituents, as well as the hyperconjugative effects of the methyl group.

An illustrative NBO analysis might reveal the following types of interactions:

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) (Illustrative) | Interaction Type |

| π(C2=C3) | π(C4=C5) | ~5-10 | π-π delocalization within the indole ring |

| LP(N1) | π(C2=C3) | ~2-5 | Lone pair delocalization |

| σ(C-H of methyl) | π(indole ring) | ~1-3 | Hyperconjugation |

This table is illustrative and does not represent actual calculated data for this compound.

Calculated Thermochemical Parameters (e.g., Heats of Formation)

Computational chemistry can be used to calculate various thermochemical parameters, such as the heat of formation (ΔHf°), entropy (S°), and Gibbs free energy (G°). acs.org These parameters are essential for understanding the stability and reactivity of molecules. DFT calculations, often combined with isodesmic reactions, can provide reliable estimates of these properties. acs.orgnih.gov

A study on indole and 2-methylindole (B41428) determined their thermochemical properties using high-precision combustion calorimetry and quantum-chemical methods. acs.org For this compound, DFT calculations would be employed to predict its heat of formation and other thermodynamic functions. These values would be valuable for understanding its stability relative to other isomers and for predicting the thermodynamics of reactions in which it participates.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a theoretical framework that analyzes the topology of the electron density to partition a molecule into atoms and to characterize the chemical bonds between them. nih.gov QTAIM analysis can identify bond critical points (BCPs) between atoms, and the properties of the electron density at these points provide insights into the nature of the chemical bond (e.g., covalent, ionic, or hydrogen bond). nih.gov

This method is particularly useful for studying weak intermolecular interactions, such as hydrogen bonds and van der Waals interactions. In the context of this compound, QTAIM could be used to analyze potential intramolecular hydrogen bonds and other non-covalent interactions that contribute to its conformational stability. For example, QTAIM has been used to study intramolecular hydrogen bonds in quinolone derivatives. The analysis of electron density and its Laplacian at the BCPs would provide a quantitative measure of the strength and nature of these interactions.

Molecular Dynamics Simulations and Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic behavior of molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility, particularly the rotational freedom of the two phenyl groups attached to the indole core.

The process involves placing the molecule in a simulated environment, often a solvent box, and calculating the forces between atoms using a chosen force field. By integrating Newton's equations of motion, the trajectory of each atom is tracked over a set period, revealing the accessible conformations and their relative stabilities.

Key aspects of MD simulations for this molecule would include:

Force Field Selection: Choosing an appropriate force field (e.g., AMBER, CHARMM, or GROMOS) is crucial for accurately describing the inter- and intramolecular interactions.

Solvent Effects: Running simulations in an explicit solvent, such as water or an organic solvent, provides a more realistic representation of the molecule's behavior in solution.

Conformational Analysis: The resulting trajectories are analyzed to identify the most stable conformers, the energy barriers between them, and the distribution of dihedral angles. For this compound, the key dihedral angles would be those describing the orientation of the phenyl rings relative to the indole plane.

The conformational landscape, derived from these simulations, can be visualized as a potential energy surface, highlighting the low-energy regions that correspond to the most probable molecular shapes. This information is critical for understanding its interaction with biological targets or its packing in a crystalline state.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis) via Computational Methods

Computational chemistry offers reliable methods for predicting the spectroscopic properties of molecules, which can aid in their structural characterization.

NMR Spectroscopy:

Density Functional Theory (DFT) is the most common method for predicting Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnih.govaps.org The Gauge-Including Atomic Orbital (GIAO) method is frequently employed for this purpose. nih.gov The process involves:

Geometry Optimization: The molecule's geometry is first optimized at a chosen level of theory (e.g., B3LYP functional with a 6-31G(d) basis set).

Shielding Tensor Calculation: The magnetic shielding tensors are then calculated for each nucleus.

Chemical Shift Prediction: The isotropic shielding values are converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS).

The accuracy of the prediction depends on the chosen functional and basis set. nih.govresearchgate.net For complex molecules like this compound, comparing the predicted ¹H and ¹³C NMR spectra with experimental data can be invaluable for confirming its structure.

Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom Type | Predicted Chemical Shift (ppm) |

| Indole NH | 8.0 - 8.5 |

| Aromatic CH (Phenyl) | 7.2 - 7.8 |

| Aromatic CH (Indole) | 6.8 - 7.5 |

| Methyl CH₃ | 2.3 - 2.7 |

| Quaternary C (Indole) | 130 - 140 |

| Aromatic CH (Indole) | 110 - 130 |

| Aromatic CH (Phenyl) | 125 - 130 |

| Methyl C | 12 - 16 |

Note: This table presents hypothetical data based on typical chemical shift ranges for similar structural motifs. Actual values would require specific DFT calculations.

IR Spectroscopy:

The prediction of infrared (IR) spectra is also typically performed using DFT calculations. researchgate.net After geometry optimization, the vibrational frequencies and their corresponding intensities are calculated. These frequencies often need to be scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations.

For this compound, the predicted IR spectrum would show characteristic peaks for:

N-H stretch: Around 3400-3500 cm⁻¹. researchgate.net

Aromatic C-H stretches: Above 3000 cm⁻¹.

Aliphatic C-H stretches (from the methyl group): Below 3000 cm⁻¹.

C=C stretches (aromatic): In the 1400-1600 cm⁻¹ region.

C-N stretches: Around 1300-1350 cm⁻¹. researchgate.net

UV-Vis Spectroscopy:

Time-dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra (UV-Vis). mdpi.comresearchgate.net This method calculates the excitation energies and oscillator strengths of electronic transitions. The predicted spectrum can then be compared with experimental data to understand the electronic structure of the molecule. For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the conjugated indole and phenyl systems. The calculations can be performed in both the gas phase and in solution using a polarizable continuum model (PCM) to account for solvent effects. mdpi.com

Non-Linear Optical (NLO) Properties Theoretical Studies

Theoretical calculations are instrumental in the design and evaluation of molecules with potential non-linear optical (NLO) properties. nih.gov The key parameters of interest are the first hyperpolarizability (β), which is a measure of the second-order NLO response.

DFT calculations are widely used to predict the NLO properties of organic molecules. nih.govresearchgate.net The process involves:

Calculation of Dipole Moment and Polarizability: The dipole moment (μ) and the linear polarizability (α) are calculated from the optimized geometry.

Calculation of Hyperpolarizability: The components of the first hyperpolarizability tensor (β) are then computed.

For a molecule to exhibit a significant NLO response, it often needs a large difference in dipole moment between its ground and excited states, which is typically achieved in molecules with strong electron donor and acceptor groups connected by a π-conjugated system. While this compound does not have classic strong donor-acceptor groups, the extended π-system of the diphenyl-substituted indole core could still lead to interesting NLO properties. Theoretical studies would aim to quantify these properties and suggest chemical modifications to enhance them. mq.edu.au

Table 2: Illustrative Predicted NLO Properties of an Indole Derivative

| Property | Calculated Value (a.u.) |

| Dipole Moment (μ) | 2.5 |

| Mean Polarizability (α) | 250 |

| First Hyperpolarizability (β_tot) | 1500 |

Note: This table presents hypothetical data for a generic indole derivative to illustrate the type of information obtained from NLO calculations. The actual values for this compound would depend on specific computational results.

Structure Activity Relationship Sar Studies of 2 Methyl 3,7 Diphenyl 1h Indole and Its Derivatives

General Principles of Indole (B1671886) Core Modification for Molecular Recognition and Ligand-Target Interactions

The indole nucleus is a prominent scaffold in medicinal chemistry, recognized for its ability to mimic the structure of tryptophan and participate in various biological interactions. nih.govrsc.org As a key component in numerous natural products and synthetic drugs, its modification is a cornerstone of drug design. rsc.org The indole core's interactions are largely governed by hydrogen bonding, facilitated by the N-H group, and stacking interactions, driven by its aromatic system. rsc.org

The versatility of the indole scaffold allows it to act as a signaling molecule in both prokaryotic and eukaryotic systems, influencing processes like bacterial pathogenesis and host immunity. nih.gov Modifications to the indole core can modulate these signaling properties. For instance, indole and its derivatives can inhibit quorum sensing and the production of virulence factors in pathogens. nih.gov Furthermore, indole itself can modulate cooperative protein-protein interactions, as seen in the bacterial flagellar motor, by altering protein conformations. nih.gov

In the context of molecular recognition, the indole moiety is particularly effective in binding to carbohydrates. The electron-rich indole ring can favorably interact with the electron-poor C-H bonds of carbohydrates, a principle that has been leveraged in the design of indole-modified aptamers for highly specific recognition of protein glycoforms. nih.govnih.gov The strategic placement of functional groups on the indole ring system is a fundamental approach in rational drug design to enhance the pharmacokinetic profile, improve potency, and achieve synergistic effects for complex diseases. nih.gov

Influence of Substituents at the C-2 Position (Methyl Group) on Molecular Interactions

The C-2 position of the indole ring is a critical site for substitution, significantly impacting the molecule's steric and electronic properties, and thereby its interaction with biological targets. The introduction of a methyl group at the C-2 position, as in the titular compound, can influence binding affinity and selectivity.

In a series of 3-phenyl-1H-indoles evaluated for antimycobacterial activity, the presence of a methyl group at C-2 was explored. nih.gov For example, the introduction of a methyl group to create 2-methyl-3-(p-tolyl)-1H-indole and 3-(4-(Trifluoromethyl)phenyl)-2-methyl-1H-indole demonstrated that this position is amenable to modification while retaining biological activity. nih.gov The methyl group can provide beneficial steric interactions, fitting into specific hydrophobic pockets within a target protein, or it can subtly alter the electronic distribution of the indole ring system.

Influence of Substituents at the C-3 Position (Phenyl Group) on Molecular Interactions

The C-3 position is arguably the most frequently modified position on the indole ring for tuning biological activity. A phenyl group at this position, as seen in 2-Methyl-3,7-diphenyl-1H-indole, establishes a key structural motif that dictates many of the molecule's interactions. The phenyl group can engage in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding site.

Studies on 3-phenyl-1H-indoles have demonstrated their potential as antimycobacterial agents. nih.gov The nature and substitution pattern of the C-3 phenyl ring are critical for activity. For example, derivatives with different substituents on this phenyl ring exhibit varying potencies. nih.gov This highlights that the electronic properties (electron-donating or electron-withdrawing) of the C-3 phenyl ring directly modulate the compound's interaction with its target.

In the context of tubulin inhibitors, modifications at the indole C-3 position have been shown to yield highly potent compounds. tandfonline.com A combined in silico and in vitro study on 3-phenyl-1H-indole-2-carbohydrazide derivatives identified them as potent tubulin inhibitors that bind at the colchicine (B1669291) site. nih.gov The orientation and substitution of the C-3 phenyl group are crucial for fitting into this specific binding pocket. Furthermore, direct C-3 chalcogenylation of indoles, including 2-phenyl-1H-indole, provides a synthetic route to introduce further diversity at this position, enabling fine-tuning of molecular interactions. mdpi.com

| Compound ID | C-2 Substituent | C-3 Phenyl Ring Substituent | Reference |

| 3a | H | Unsubstituted Phenyl | nih.gov |

| 3b | H | p-Tolyl | nih.gov |

| 3e | H | 4-(Trifluoromethyl)phenyl | nih.gov |

| 3h | Methyl | 4-(Trifluoromethyl)phenyl | nih.gov |

This table presents selected 3-phenyl-1H-indole derivatives and the effect of substituents at the C-2 and C-3 phenyl positions.

Influence of Substituents at the C-7 Position (Phenyl Group) and Other Aromatic Positions on Molecular Recognition

While direct SAR studies on 7-phenyl indoles are specific to particular target classes, general principles can be drawn from related systems. For instance, in the development of photosystem II inhibitors, molecular docking studies revealed that the presence of strong electron-withdrawing groups on the indole's phenyl ring is important for the ligand's interaction with the binding pocket of the target protein. nih.govconsensus.app This indicates that modulating the electronic landscape of the indole's benzo ring can enhance binding affinity.

Role of the N-1 Position in Modulating Molecular Interactions and Selectivity

The indole nitrogen (N-1) is a crucial interaction point, acting as a hydrogen bond donor in its unsubstituted form. Modification at this position by alkylation or arylation removes this hydrogen-bonding capability but introduces new possibilities for steric and electronic interactions, which can be used to modulate binding affinity and selectivity.

In the design of multifunctional agents for Alzheimer's disease, placing a propargylamine (B41283) moiety at the N-1 position of an indole scaffold was a key design element. rsc.org This modification was intended to confer specific inhibitory activity against monoamine oxidase (MAO). The resulting compounds showed improved MAO-A inhibitory activity compared to the parent structure, and good MAO-B inhibition, demonstrating the power of N-1 substitution to introduce new biological functions. rsc.org

Similarly, in the development of HIV-1 fusion inhibitors, SAR studies examined benzyl (B1604629) substitutions at the N-1 position. nih.gov These modifications were part of a strategy to optimize the hydrophobic and amphipathic characteristics of the molecules to improve their activity in cellular assays. nih.govacs.org Comparing indole derivatives with and without substituents at the N-1 position often reveals significant differences in their biological profiles. For example, a study on C3-substituted indole derivatives found that compounds lacking an N-1 substitution generally exhibited strong cytoprotective properties, suggesting that the N-H group was critical for this particular activity. nih.gov Mechanistic studies have also shown that N-methylated modifications can be used to probe the catalytic cycle of reactions involving indole derivatives, confirming the N-1 position's role in influencing reaction pathways and stereochemical outcomes. acs.org

Rational Design Strategies for Optimizing Molecular Interactions and Biological Recognition

Rational design strategies are essential for transforming a lead compound like this compound into a candidate with optimized properties. These strategies integrate computational methods with synthetic chemistry to systematically refine a molecule's structure for enhanced biological activity and recognition.

A primary approach is the use of molecular docking and structure-based virtual screening. nih.govnih.gov These computational tools allow researchers to visualize how a molecule fits into the binding site of a target protein, predicting key interactions and guiding modifications. For example, docking studies on indole derivatives as photosystem II inhibitors revealed the importance of electron-withdrawing groups for interacting with the protein's binding pocket, guiding the synthesis of more potent compounds. nih.gov

Another key strategy is the creation of hybrid molecules, where the indole scaffold is combined with other pharmacophores to achieve multi-target activity. nih.gov This approach is particularly relevant for complex diseases like Alzheimer's, where designing multi-target directed ligands can be more effective than single-target agents. nih.gov

The optimization process often involves systematically exploring the chemical space around the lead compound. This includes:

Isosteric replacement: Swapping functional groups with others that have similar steric/electronic properties to improve potency or pharmacokinetic profiles.

Conformational constraint: Introducing rigidity into the molecule to lock it into a bioactive conformation, which can improve binding affinity and reduce off-target effects.

SAR by catalog: Utilizing commercially available analogs for rapid screening to identify promising substitution patterns before committing to extensive synthetic efforts. nih.gov

Ultimately, the goal of rational design is to establish a clear understanding of the SAR to guide the synthesis of new derivatives with improved potency, selectivity, and drug-like properties. researchgate.net

No Published Research Found for "this compound" in Requested Applications

Extensive searches of scientific literature and databases have revealed no specific published research on the potential applications of the chemical compound this compound in the areas of molecular probes, medicinal chemistry, or as an anti-infective scaffold.

Despite a thorough investigation into the potential roles of this compound as a molecular probe for cannabinoid receptor (CB1) allosteric modulation, its interaction with neurotransmitter systems, or as a scaffold for developing inhibitors of topoisomerase II, antimycobacterial agents, and other anti-infectives, no dedicated studies on this specific compound were identified.

The initial inquiry sought to build a detailed article structured around the following advanced research directions for this compound:

Investigation as Molecular Probes for Biological Systems:

Exploration of Cannabinoid Receptor (CB1) Allosteric Modulation Mechanisms.

Neurotransmitter System Interaction Research (Serotonin, Dopamine Pathways).

Advanced Scaffold Development in Medicinal Chemistry Research:

Topoisomerase II Inhibitory Mechanism Research.

Antimycobacterial Action Mechanism Investigations.

Anti-infective Scaffold Design and Molecular Target Identification (Antifungal, Antiviral, Anti-TB, Antimalarial).

While the broader class of indole-containing molecules is a subject of intense research in medicinal chemistry, with many derivatives showing promise in these areas, the specific trisubstituted indole, this compound, does not appear to be a focus of the available scientific literature. For instance, studies on related but structurally distinct molecules like 2-phenylindoles and 3-phenyl-1H-indoles have shown activity in some of the requested areas. rsc.orgnih.gov However, these findings cannot be directly attributed to this compound.

The absence of specific data for this compound means that a scientifically accurate and informative article adhering to the requested detailed outline cannot be generated at this time. The scientific community has published extensively on the synthesis and biological activities of various substituted indoles, but research on the unique substitution pattern of this compound remains to be published in the specified contexts.

Potential Applications and Advanced Research Directions for 2 Methyl 3,7 Diphenyl 1h Indole

Advanced Scaffold Development in Medicinal Chemistry Research

Computational Molecular Docking and In Silico Screening for Target Identification

In modern drug discovery, computational methods provide a powerful and efficient means to predict the biological targets of novel compounds, thereby guiding experimental research. nih.gov In silico techniques like molecular docking and similarity screening are pivotal for exploring the therapeutic potential of molecules such as 2-Methyl-3,7-diphenyl-1H-indole.

Molecular docking simulates the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. nih.gov This process predicts the preferred orientation and binding affinity of the ligand within the target's active site. For indole (B1671886) derivatives, which are known to bind to a wide range of receptors, docking studies are essential for hypothesizing mechanisms of action. frontiersin.org For instance, studies on 2-phenyl-indole derivatives have used molecular docking to evaluate their binding affinity against targets like the estrogen-α receptor (PDB: 1A52) and progesterone (B1679170) receptor (PDB: 1A28), which are implicated in breast cancer. researchgate.net The docking scores, expressed in kcal/mol, indicate the stability of the ligand-protein complex; a more negative score suggests a stronger binding affinity. frontiersin.org The process involves preparing the 3D structure of the protein, often sourced from the Protein Data Bank (PDB), and using software like Schrodinger's Maestro to predict the binding mode and energy. frontiersin.orgresearchgate.net

In silico screening expands on this by comparing a query molecule against large chemogenomic databases. nih.gov Web-based tools like TargetHunter utilize algorithms that associate a query compound with potential biological targets based on the known activities of its most structurally similar counterparts in databases like ChEMBL. nih.govnih.govresearchgate.net ChEMBL is a comprehensive, manually curated database containing bioactivity data for millions of drug-like compounds and their targets. opentargets.org By mapping the chemical structure of this compound into this vast chemical space, researchers can generate a ranked list of probable protein targets, which can then be prioritized for experimental validation. nih.govnih.gov This approach has demonstrated high prediction accuracy and is instrumental in drug repurposing and identifying novel therapeutic avenues. nih.gov

Table 1: Example Docking Scores of Indole Derivatives Against Various Protein Targets This table presents data from studies on various indole derivatives to illustrate the application of molecular docking. The specific docking performance of this compound would require dedicated computational analysis.

| Compound Class/Derivative | Protein Target | PDB ID | Docking Score (kcal/mol) | Reference |

|---|---|---|---|---|

| Indole Derivative (Compound 1c) | SARS-CoV-2 Spike Glycoprotein | 6WPT | -2.808 | frontiersin.org |

| 2-Phenyl-1H-Indole Analogs | Estrogen-α Receptor | 1A52 | High Negative Score | researchgate.net |

| 2-Phenyl-1H-Indole Analogs | Progesterone Receptor | 1A28 | High Negative Score | researchgate.net |

| Indole Derivative (Compound 12) | Penicillin-Binding Protein 2 | 2OLV | Better Binding Score | researchgate.net |

| tert-butyl 3-formyl-1H-indole-1-carboxylate | Tyrosine Kinase Receptor | N/A | -7.8 | researchgate.net |

| Furan-2-yl(1H-indol-3-yl) methanone | Tyrosine Kinase Receptor | N/A | -7.5 | researchgate.net |

Materials Science Applications Research

The unique electronic properties of the indole scaffold, enhanced by the presence of phenyl substituents, make this compound a candidate for investigation in materials science. omicsonline.org

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an external electromagnetic field, a property crucial for applications in photonics, telecommunications, and frequency generation. arxiv.orgresearchgate.net Organic molecules with extensive π-conjugated systems are excellent candidates for NLO materials. arxiv.orguobasrah.edu.iq The indole ring system, with its delocalized electrons, provides a strong foundation for NLO activity. uobasrah.edu.iq

The NLO response of a molecule is quantified by its polarizability (α) and, more importantly, its first-order hyperpolarizability (β). researchgate.netresearchgate.net Computational studies on indole derivatives, such as Indole-7-carboxyldehyde (I7C), have shown that these molecules can possess high dipole moments and hyperpolarizability values, suggesting significant NLO potential. arxiv.orgresearchgate.netarxiv.org The presence of donor and acceptor groups across the π-conjugated framework can enhance intramolecular charge transfer, which in turn boosts the NLO response. researchgate.net For this compound, the two phenyl groups extend the π-system, which is expected to enhance its polarizability and hyperpolarizability, making it a promising compound for NLO research. uobasrah.edu.iq

Table 2: Computed NLO Properties of Indole-7-carboxyldehyde (I7C) in THF This table shows calculated values for an example indole derivative to demonstrate key NLO parameters. Source: researchgate.net

| Property | Symbol | Value | Unit |

|---|---|---|---|

| Dipole Moment | µ | 1.88 | Debye |

| Polarizability | α | 17.36 x 10⁻²⁴ | esu |

| First-Order Hyperpolarizability | β | 3.96 x 10⁻³⁰ | esu |

The indole scaffold is also a valuable component in the design of functional polymers and dyes due to its favorable electronic and photophysical properties. omicsonline.orgomicsonline.org 2-Phenylindole derivatives, for example, are noted for their high thermal stability, electron mobility, and photoluminescence, making them ideal building blocks for organic electronic and optoelectronic devices. omicsonline.orgomicsonline.org

Researchers have demonstrated the synthesis of polymers with indole end-groups. For instance, a 2,3-diphenylindole end-functionalized polyethylene (B3416737) glycol has been synthesized, showcasing the ability to incorporate such complex indole structures into polymer chains. researchgate.net This functionalization can be used to create materials with specific properties, such as dynamic covalent networks when reacted with reagents like triazolinediones (TADs). researchgate.net

Furthermore, indole derivatives are integral to the development of fluorescent dyes and probes. nih.govresearchgate.net Indole-based hemicyanine dyes, for example, can be synthesized to have long absorption and emission wavelengths, which is advantageous for biological imaging as it reduces interference from cellular autofluorescence. google.com The structure of this compound, with its extended conjugation, suggests it could serve as a chromophore in novel dyes for applications in pH sensing, cell staining, or as probes for detecting specific ions like Cu²⁺. nih.govgoogle.comnih.gov

Development of Novel Indole-Based Hybrids and Conjugates for Enhanced Properties

Molecular hybridization is a powerful strategy in medicinal chemistry that involves combining two or more distinct pharmacophores into a single molecule. tandfonline.com This approach aims to create hybrid compounds with improved activity, better selectivity, or novel mechanisms of action. nih.govresearchgate.net The indole ring is a privileged scaffold frequently used in this strategy due to its wide range of biological activities. nih.govnrfhh.comresearchgate.net

Numerous indole-based hybrids have been synthesized, including combinations with coumarins, chalcones, pyrimidines, and isoxazoles. nih.govnih.gov A particularly effective and popular method for creating these hybrids is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.netnih.gov This reaction efficiently and reliably joins an azide-functionalized molecule with an alkyne-functionalized molecule to form a stable 1,2,3-triazole ring. nih.govyoutube.com The resulting triazole ring is not just a linker; it is a rigid, planar structure with a high dipole moment that can participate in hydrogen bonding and other interactions with biological targets, often enhancing the pharmacological profile of the hybrid molecule. nih.gov

By functionalizing the this compound core with an azide (B81097) or alkyne group, it could be readily "clicked" with other bioactive molecules (e.g., other heterocycles, glycosides, or known drug fragments) to generate a library of novel indole-triazole hybrids. researchgate.netnih.gov This approach provides a modular and efficient pathway to new chemical entities with potentially enhanced or entirely new therapeutic properties. nih.gov

Conclusion and Future Perspectives in 2 Methyl 3,7 Diphenyl 1h Indole Research

Summary of Key Academic Contributions and Research Progress

Direct academic contributions focusing solely on 2-Methyl-3,7-diphenyl-1H-indole are sparse. However, the foundational knowledge for its synthesis and potential properties is well-established through extensive research on related indole (B1671886) derivatives. The progress in indole chemistry can be summarized by the development of versatile synthetic methodologies and the broad spectrum of biological activities exhibited by substituted indoles.

Key Synthetic Strategies for Substituted Indoles:

| Synthetic Method | Description | Applicability to this compound |

| Fischer Indole Synthesis | A classic and widely used method involving the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. | Potentially applicable using a suitably substituted phenylhydrazine and a diaryl ketone. |

| Larock Indole Synthesis | A palladium-catalyzed annulation of an o-haloaniline with a disubstituted alkyne. | A possible route, though it may present challenges in regioselectivity for unsymmetrical alkynes. |

| Bischler-Möhlau Indole Synthesis | The reaction of an α-halo-ketone with an excess of aniline (B41778). | Could be adapted for the synthesis of multi-aryl indoles. |

| Transition-Metal-Catalyzed Cross-Coupling Reactions | Modern methods that allow for the direct arylation of the indole nucleus. | Highly relevant for the late-stage introduction of the phenyl groups onto a pre-formed 2-methyl-1H-indole core. |

Research on compounds with similar substitution patterns, such as 2,3-diphenylindoles and other multi-aryl indoles, has demonstrated their potential as scaffolds for a variety of applications, including as anticancer, anti-inflammatory, and antimicrobial agents. nih.gov These findings provide a strong rationale for the investigation of this compound.

Identification of Knowledge Gaps and Emerging Research Avenues

The primary knowledge gap is the near-complete absence of experimental data for this compound. This presents a significant opportunity for foundational research.

Emerging Research Avenues:

Synthesis and Characterization: The most immediate need is the development and optimization of a reliable synthetic route to produce this compound in good yield and purity. Following synthesis, comprehensive spectroscopic and crystallographic characterization is essential.

Photophysical Properties: The presence of multiple phenyl groups suggests that this compound may possess interesting photophysical properties. Studies on its absorption and emission spectra, quantum yield, and solvatochromism could reveal its potential for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or as a fluorescent probe.

Biological Screening: A broad-based biological screening of this compound is warranted. Given the known activities of related compounds, initial assays should focus on anticancer, anti-inflammatory, antimicrobial, and antiviral properties.

Comparative Structure-Activity Relationship (SAR) Studies: Once a baseline of activity is established, comparative studies with other diphenyl-substituted indoles would be crucial to understand the influence of the specific 2-methyl and 3,7-diphenyl substitution pattern on biological activity.

Future Directions in Synthetic Methodology Development for Complex Indole Systems

The synthesis of highly substituted and sterically hindered indoles like this compound remains a challenge. Future research in synthetic methodology should focus on developing more efficient, regioselective, and sustainable methods.

Potential Future Synthetic Approaches:

| Methodology | Potential Advantages |

| C-H Activation/Functionalization | Allows for the direct introduction of functional groups onto the indole core, reducing the number of synthetic steps and improving atom economy. |

| Flow Chemistry | Can enable better control over reaction parameters, improve safety, and facilitate scale-up of the synthesis. |

| Photoredox Catalysis | Offers mild reaction conditions and unique reactivity pathways for the formation of C-C and C-N bonds. |

| Biocatalysis | The use of enzymes could provide highly selective and environmentally friendly routes to complex indole derivatives. |

The development of one-pot or tandem reactions that can rapidly assemble the this compound scaffold from simple starting materials would be a significant advancement. chinesechemsoc.org

Future Directions in Theoretical and Mechanistic Studies of this compound Reactivity

Computational chemistry and mechanistic studies will be invaluable in guiding the synthesis and application of this compound.

Areas for Theoretical Investigation:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of potential synthetic routes, helping to optimize reaction conditions and predict regioselectivity. acs.org

Prediction of Physicochemical Properties: Computational methods can predict key properties such as electronic structure, redox potentials, and spectroscopic characteristics, providing insights into the compound's potential for materials science applications. nih.gov

Molecular Docking and Virtual Screening: In silico docking studies can predict the binding affinity of this compound to various biological targets, prioritizing experimental screening efforts in drug discovery.

Understanding Reactivity: Theoretical studies can shed light on the reactivity of the indole core as influenced by the 2-methyl and 3,7-diphenyl substituents, predicting its behavior in further chemical transformations. nih.gov

Outlook for Rational Design in Advanced Molecular and Materials Applications

The unique substitution pattern of this compound makes it a promising candidate for rational design in several advanced applications.

Potential Applications Based on Rational Design:

Medicinal Chemistry: The diphenyl substitution offers multiple sites for further functionalization, allowing for the fine-tuning of its biological activity and pharmacokinetic properties. The 2-methyl group can also play a crucial role in modulating the compound's interaction with biological targets. nih.gov Rational design could lead to the development of potent and selective inhibitors of specific enzymes or receptors.

Organic Electronics: The extended π-conjugation provided by the phenyl groups could be exploited in the design of new organic semiconductors, emitters for OLEDs, or components of dye-sensitized solar cells. The photophysical properties of substituted indoles are highly dependent on the nature and position of the substituents, offering a rich design space. mdpi.comnih.govnih.gov

Fluorescent Probes and Sensors: By introducing specific functional groups onto the phenyl rings, this compound could be developed into a fluorescent probe for the detection of specific ions, molecules, or changes in the microenvironment. mdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 2-Methyl-3,7-diphenyl-1H-indole?

- Answer: The compound can be synthesized via iodine-catalyzed electrophilic substitution of indoles. For example, using 10 mol% I₂ in acetonitrile at 40°C for 5 hours achieves a 98% yield (Table 1, Entry 16, ). Alternative routes include Friedel-Crafts alkylation using indole and aryl alcohols, followed by purification via flash chromatography (cyclohexane/EtOAc gradients) .

Q. How is the molecular structure of this compound confirmed experimentally?

- Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. SHELXL refinement (part of the SHELX suite) analyzes torsion angles (e.g., C3–C4–C5–C6 = 0.38°) to confirm planarity and non-classical hydrogen bonding (e.g., chains along [001] direction) . Data collection at 93 K improves resolution (R factor = 0.065) .

Q. What spectroscopic techniques are used to characterize this compound?

- Answer:

- ¹H NMR: Peaks at δ 7.85–6.71 ppm confirm aromatic protons and methyl groups .

- HRMS (ESI): Validates molecular weight (e.g., m/z 222.1277 for C₁₆H₁₆N⁺) .

- XRD: Provides bond lengths/angles (e.g., C–C = 1.39–1.42 Å) .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield and purity?

- Answer:

- Catalyst screening: I₂ outperforms FeCl₃, AlCl₃, and p-TsOH in acetonitrile (51% vs. 10–17% yield at rt) .

- Temperature: 40°C with I₂ (10 mol%) gives 98% yield vs. 95% at 80°C, suggesting thermal stability limits .

- Kinetic monitoring: Use TLC/HPLC to track intermediates and adjust reaction times (5–24 hours) .

Q. How do researchers resolve contradictions in reported bioactivities of indole derivatives?

- Answer:

- Comparative assays: Replicate antimicrobial testing (e.g., MIC values) under standardized conditions (pH, solvent) .

- Computational docking: Predict binding affinities to targets like nicotinic acetylcholine receptors (e.g., AutoDock Vina) .

- Substituent effects: Compare 3-iodo vs. 3-carbaldehyde derivatives to isolate functional group contributions .

Q. What advanced crystallographic methods address challenges in refining this compound’s structure?

- Answer:

- High-resolution refinement: Use SHELXL with twinned data or partial occupancy models for disordered phenyl groups .

- Hydrogen bonding analysis: Identify non-classical interactions (e.g., N–H⋯π) via Hirshfeld surface analysis (CrystalExplorer) .

- Torsion angle validation: Compare experimental (e.g., C6–C7–C8–C3 = -0.60°) vs. DFT-calculated values .

Q. How can computational studies enhance understanding of structure-activity relationships (SAR)?

- Answer:

- Molecular dynamics (MD): Simulate interactions in lipid bilayers to predict membrane permeability .

- DFT calculations: Optimize geometries (B3LYP/6-31G*) and correlate HOMO-LUMO gaps with reactivity .

- Pharmacophore modeling: Map electrostatic/hydrophobic features to guide analog design (e.g., triazolylcoumarin derivatives) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.